molecular formula C10H20N7O8P B575822 Guanosine 5'-monophosphate-[8-3H] diammonium salt CAS No. 179382-90-2

Guanosine 5'-monophosphate-[8-3H] diammonium salt

Cat. No.: B575822
CAS No.: 179382-90-2
M. Wt: 399.293
InChI Key: ZHSQCOUQMRQBQP-QPIIICEFSA-N
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Description

Guanosine 5’-monophosphate-[8-3H] diammonium salt is a radiolabeled nucleotide derivative of guanosine monophosphate. It is used primarily in biochemical and molecular biology research to study nucleotide metabolism and signal transduction pathways. The compound is labeled with tritium ([8-3H]), a radioactive isotope of hydrogen, which allows for the tracking and quantification of the nucleotide in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-monophosphate-[8-3H] diammonium salt involves the incorporation of tritium into the guanosine monophosphate molecule. This is typically achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired position on the guanosine molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale tritium labeling, which requires specialized facilities and equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to achieve high radiochemical purity, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-monophosphate-[8-3H] diammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanosine 5’-monophosphate-[8-3H] diammonium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by participating in nucleotide metabolism and signal transduction pathways. It acts as a substrate for various enzymes, including guanylate cyclase and phosphodiesterases, which regulate the levels of cyclic guanosine monophosphate in cells. The tritium label allows researchers to track the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Uniqueness: Guanosine 5’-monophosphate-[8-3H] diammonium salt is unique due to its radiolabel, which allows for precise tracking and quantification in research applications. This makes it particularly valuable for studying dynamic processes in living cells and tissues .

Properties

IUPAC Name

diazanium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-8-tritio-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQCOUQMRQBQP-QPIIICEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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